molecular formula C23H27N5O4S B10993128 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide

4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide

Cat. No.: B10993128
M. Wt: 469.6 g/mol
InChI Key: KGGFGXCZFSCQBU-UHFFFAOYSA-N
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Description

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzotriazine ring, a sulfamoylphenyl group, and a cyclohexane carboxamide moiety. It has been studied for its role as a modulator of GPR139, a G protein-coupled receptor involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzotriazine core. This can be achieved through the condensation of salicylamide with various aldehydes and ketones . The resulting intermediate undergoes further reactions to introduce the sulfamoylphenyl and cyclohexane carboxamide groups. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various substituted benzotriazine derivatives and modified cyclohexane carboxamide compounds. These products can be further analyzed and characterized using techniques such as NMR spectroscopy and mass spectrometry .

Mechanism of Action

The mechanism of action of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with GPR139. As an agonist of GPR139, the compound binds to the receptor and activates downstream signaling pathways. This activation can lead to various physiological effects, depending on the specific tissues and cells involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazine derivatives and cyclohexane carboxamide compounds. Examples include:

Uniqueness

What sets 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[2-(4-SULFAMOYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE apart is its specific structure, which allows it to modulate GPR139 effectively. This unique interaction makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H27N5O4S/c24-33(31,32)19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,25,29)(H2,24,31,32)

InChI Key

KGGFGXCZFSCQBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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